

A Guide to the Spectroscopic Analysis of 2-Methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methoxy-5-(trifluoromethyl)pyridine
Cat. No.:	B068610

[Get Quote](#)

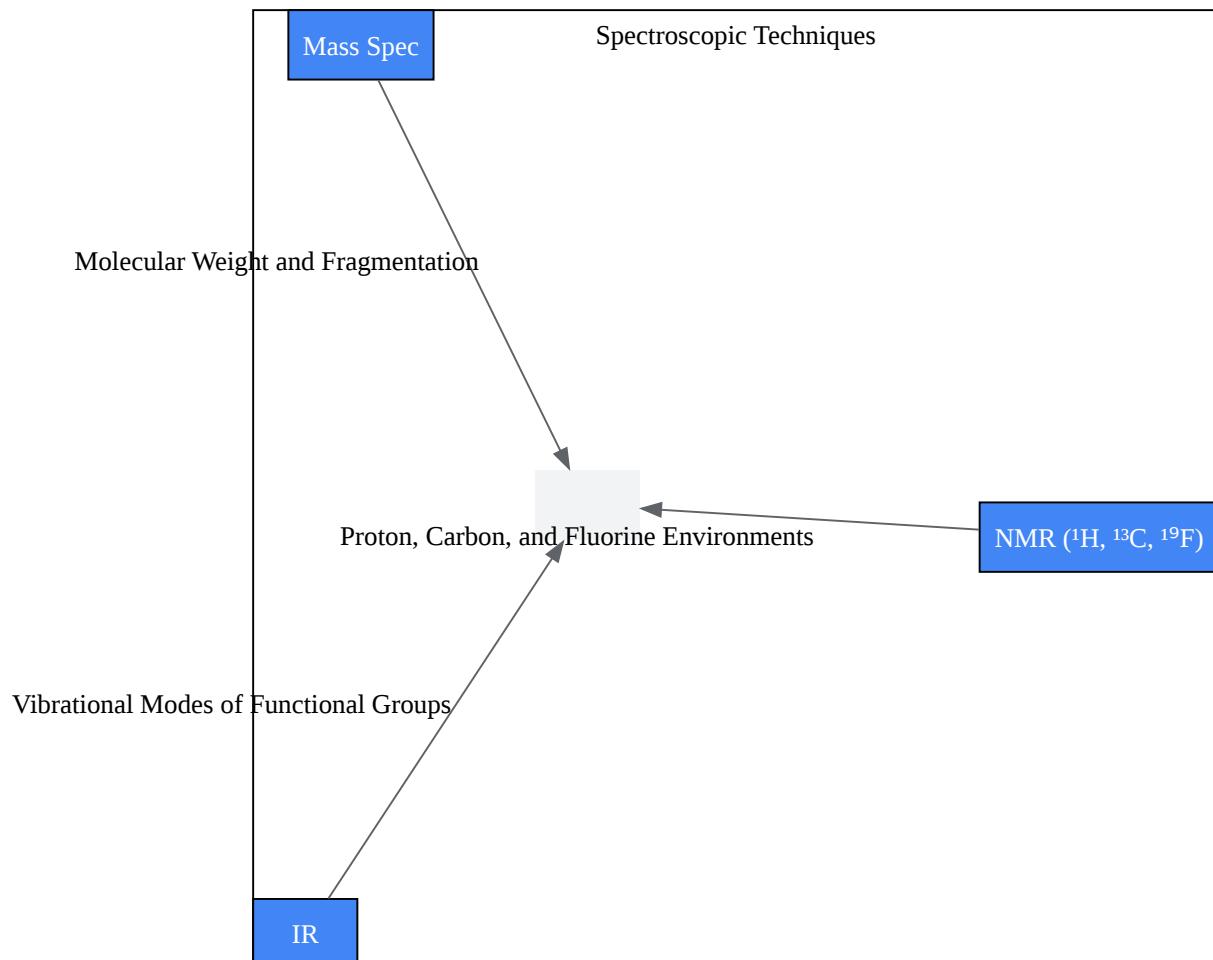
This technical guide provides a comprehensive analysis of **2-Methoxy-5-(trifluoromethyl)pyridine**, a key building block in modern medicinal and agrochemical research.^{[1][2]} Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers researchers, scientists, and drug development professionals a thorough understanding of the spectroscopic characteristics that define this molecule's structure and purity.

Introduction

2-Methoxy-5-(trifluoromethyl)pyridine (CAS No. 175277-45-9) is a substituted pyridine derivative featuring a methoxy group at the 2-position and a trifluoromethyl group at the 5-position.^{[3][4][5]} Its molecular formula is C₇H₆F₃NO, with a molecular weight of approximately 177.12 g/mol.^{[4][5][6]} The presence of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group on the pyridine ring creates a unique electronic environment that is reflected in its spectroscopic signatures. This guide will dissect these signatures to provide a foundational understanding for its application in complex organic synthesis.

Molecular Structure and Spectroscopic Correlation

The structural features of **2-Methoxy-5-(trifluoromethyl)pyridine** directly influence its spectroscopic output. The following diagram illustrates the key structural components and their expected correlation with the analytical techniques discussed in this guide.



[Click to download full resolution via product page](#)

Caption: Correlation between the molecular structure of **2-Methoxy-5-(trifluoromethyl)pyridine** and the information obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. For **2-Methoxy-5-(trifluoromethyl)pyridine**, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

- Sample Preparation:
 - Accurately weigh 10-20 mg of high-purity **2-Methoxy-5-(trifluoromethyl)pyridine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
 - Ensure complete dissolution by gentle vortexing or sonication.
- Instrument Setup:
 - Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquisition Parameters:
 - ¹H NMR: Employ a standard single-pulse experiment with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - ¹³C NMR: Use a proton-decoupled single-pulse experiment with a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - ¹⁹F NMR: Acquire a proton-decoupled spectrum with an appropriate spectral width centered around the expected chemical shift of the CF₃ group.

¹H NMR Spectral Analysis

The ^1H NMR spectrum of **2-Methoxy-5-(trifluoromethyl)pyridine** is expected to show three distinct signals corresponding to the aromatic protons and one signal for the methoxy group protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	~8.3	Doublet	~2.5
H-4	~7.8	Doublet of Doublets	~8.5, 2.5
H-3	~6.8	Doublet	~8.5
-OCH ₃	~4.0	Singlet	-

- H-6: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton.
- H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
- H-3: This proton is coupled to H-4 and is shielded by the adjacent methoxy group.
- -OCH₃: The three equivalent protons of the methoxy group will appear as a singlet.

^{13}C NMR Spectral Analysis

The proton-decoupled ^{13}C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Quartet Coupling (J, Hz)
C-2	~164	-
C-5	~122	Quartic (~272)
C-6	~145	-
C-4	~135	-
C-3	~112	-
-OCH ₃	~54	-
-CF ₃	~123	-

The carbon attached to the trifluoromethyl group (C-5) will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be visible in the spectrum.

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For **2-Methoxy-5-(trifluoromethyl)pyridine**, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of trifluoromethyl groups on aromatic rings typically falls in the range of -60 to -70 ppm relative to CFCl₃.^{[7][8]}

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for ATR-IR Analysis

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of liquid or solid samples.

- Instrument Setup: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of **2-Methoxy-5-(trifluoromethyl)pyridine** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm^{-1} .

IR Spectral Data and Interpretation

The IR spectrum of **2-Methoxy-5-(trifluoromethyl)pyridine** exhibits characteristic absorption bands corresponding to its functional groups.^{[4][6]}

Frequency (cm^{-1})	Vibrational Mode
~3000-2800	C-H stretching (aromatic and aliphatic)
~1600, 1480	C=C and C=N stretching (pyridine ring)
~1330	C-F stretching (strong)
~1250	Asymmetric C-O-C stretching
~1030	Symmetric C-O-C stretching

The presence of a strong absorption band around 1330 cm^{-1} is a key indicator of the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol for MS Analysis

Electron Ionization (EI) is a common ionization method for volatile organic compounds.

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the ions to generate a mass spectrum.

MS Data Interpretation

The mass spectrum of **2-Methoxy-5-(trifluoromethyl)pyridine** will show a molecular ion peak (M^+) corresponding to its molecular weight.

- Molecular Ion (M^+): The expected m/z for the molecular ion is approximately 177.
- Fragmentation Pattern: Common fragmentation pathways may include the loss of a methyl radical ($\cdot CH_3$) from the methoxy group to give a fragment at m/z 162, or the loss of a trifluoromethyl radical ($\cdot CF_3$).

Safety and Handling

2-Methoxy-5-(trifluoromethyl)pyridine is a flammable liquid and vapor.^[9] It causes skin and serious eye irritation and may cause respiratory irritation.^{[3][10]} Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.^[10] All work should be conducted in a well-ventilated fume hood.

Conclusion

The spectroscopic analysis of **2-Methoxy-5-(trifluoromethyl)pyridine** provides a detailed and unambiguous confirmation of its molecular structure. The combination of 1H , ^{13}C , and ^{19}F NMR, IR, and MS data offers a complete analytical profile that is essential for quality control and for understanding its reactivity in synthetic applications. This guide serves as a valuable resource for researchers utilizing this important chemical intermediate.

References

- LookChem. (n.d.). **2-Methoxy-5-(trifluoromethyl)pyridine** Safety Data Sheets(SDS).
- SpectraBase. (n.d.). **2-Methoxy-5-(trifluoromethyl)pyridine** - Optional[ATR-IR] - Spectrum.
- Chemical Label. (n.d.). **2-Methoxy-5-(trifluoromethyl)pyridine**.

- PubChem. (n.d.). **2-Methoxy-5-(trifluoromethyl)pyridine**.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 5-Methoxy-2-(trifluoromethyl)pyridine.
- ChemicalBook. (n.d.). **2-Methoxy-5-(trifluoromethyl)pyridine**(175277-45-9) 1H NMR spectrum.
- Tokyo Chemical Industry Co., Ltd. (n.d.). **2-Methoxy-5-(trifluoromethyl)pyridine** | 175277-45-9.
- Sigma-Aldrich. (n.d.). **2-Methoxy-5-(trifluoromethyl)pyridine** | 175277-45-9.
- Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. lookchem.com [lookchem.com]
- 4. 2-Methoxy-5-(trifluoromethyl)pyridine | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxy-5-(trifluoromethyl)pyridine | 175277-45-9 [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. colorado.edu [colorado.edu]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. chemical-label.com [chemical-label.com]
- 10. fishersci.at [fishersci.at]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Analysis of 2-Methoxy-5-(trifluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b068610#spectroscopic-analysis-of-2-methoxy-5-trifluoromethyl-pyridine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com